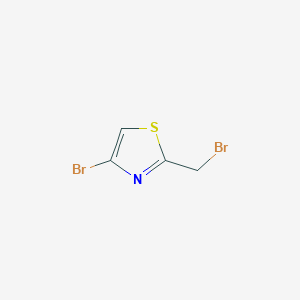
2-(4-fluorophényl)-N-(2-hydroxy-2-(4-(méthylthio)phényl)éthyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various acetamide derivatives, which are relevant to understanding the broader class of compounds to which the target molecule belongs. Acetamides are a class of compounds where an amide functional group is attached to a methyl group, and they often exhibit a range of biological activities, including analgesic and herbicidal properties .
Synthesis Analysis
The synthesis of acetamide derivatives typically involves the acylation of amines or the reaction of aniline derivatives with acyl chlorides or esters. For example, paper describes the synthesis of an acetamide derivative by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU. Similarly, paper outlines a multi-step synthesis involving acetylation, esterification, and ester interchange reactions to produce 2-hydroxy-N-methyl-N-phenyl-acetamide. These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group. The structure and conformation of these molecules can significantly influence their biological activity. For instance, conformational analysis was used in paper to identify compounds with kappa agonist properties by comparing their energy minima to a known agonist. The molecular structure is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as seen in papers .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a fluorophenyl group, as in the target compound, suggests potential reactivity in electrophilic aromatic substitution reactions. The hydroxyethyl group could be involved in reactions typical for alcohols, such as esterification or etherification. The papers do not provide specific reactions for the target compound, but paper discusses the use of a fluorogenic reagent for the analysis of primary amines, which could be relevant for the analysis of amine-containing acetamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the stability of fluorescent derivatives of amines in acidic and basic solutions is discussed in paper . The herbicidal activity of acetamide derivatives, as mentioned in paper , is an important chemical property that relates to their potential use in agriculture. The crystal structure and intermolecular interactions of an acetamide derivative are detailed in paper , providing insight into the solid-state properties of these compounds.
Applications De Recherche Scientifique
- La structure unique du composé en fait un candidat prometteur pour le développement de sondes fluorescentes et d'agents d'imagerie. Les chercheurs ont exploré ses propriétés de fluorescence, en particulier dans le contexte des processus de transfert de proton intramoléculaire à l'état excité (ESIPT) . Ces propriétés pourraient être exploitées pour des applications de bio-imagerie, telles que le suivi des processus cellulaires ou la détection de biomolécules spécifiques.
- Le comportement d'agrégation du composé et la fluorescence accrue sous forme de nanoparticules ouvrent des possibilités pour des applications en science des matériaux. Les chercheurs ont étudié ses propriétés d'auto-assemblage, qui pourraient être exploitées dans la conception de matériaux fonctionnels, de capteurs ou de dispositifs optoélectroniques.
Sondes fluorescentes et agents d'imagerie
Science des matériaux et nanotechnologie
En résumé, 2-(4-fluorophényl)-N-(2-hydroxy-2-(4-(méthylthio)phényl)éthyl)acétamide est prometteur dans divers domaines, de l'imagerie et de la délivrance de médicaments à la science des matériaux et à la photophysique. Ses propriétés multiformes en font un sujet passionnant pour la recherche et l'innovation en cours. 🌟 .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-22-15-8-4-13(5-9-15)16(20)11-19-17(21)10-12-2-6-14(18)7-3-12/h2-9,16,20H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUGGDMHXYUVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B2500310.png)
![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)

![N-[(4-Methoxyphenyl)methyl]but-3-enamide](/img/structure/B2500314.png)
![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)
![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)


![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2500321.png)

![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methylpropan-1-one](/img/structure/B2500324.png)